molecular formula C22H13BrFN3 B2913012 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-65-8

1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2913012
CAS No.: 901263-65-8
M. Wt: 418.269
InChI Key: ZYTHLEFUXPIWMY-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It is an atypical agonist of a7-nAChR that binds to the receptor in an intrasubunit cavity, and activates the channel via a mechanism that is distinct from conventional agonists .


Synthesis Analysis

The synthesis of quinoline-based compounds involves several steps. For instance, a mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 hours to give a compound. This compound underwent thermal cyclization at 260 °C for 1 hour to give another compound. This compound was then treated with chloroacetic acid to give the desired compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and heterocyclic moieties. The compound has a common backbone constituted by a benzenesulfonamide group connected with the nitrogen in para position and a benzylidene in ortho position relative to the ketone group .


Chemical Reactions Analysis

Quinoline-based compounds can undergo a variety of chemical reactions. For example, modification of the quinolone scaffold by inserting other heterocycle moieties such as triazole and thiadiazole can enhance the bioactivity of these synthesized compounds .

Scientific Research Applications

Optical Properties and Fluorescence Quenching

1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives have been extensively studied for their unique optical properties, especially in the context of organic fluorescent materials. These compounds exhibit high efficiency in fluorescence, making them suitable for applications in light-emitting devices. The fluorescence of these derivatives is stable in various solvents and conditions but can be quenched efficiently by protic acids, such as HCl, in both aqueous and ethanolic solutions. This quenching process is reversible, suggesting potential applications in pH-sensitive devices and sensors (Linping Mu et al., 2010).

Absorption Spectra and Molecular Dynamics

The absorption spectra of this compound derivatives have been analyzed to understand their photophysical behavior better. Experimental investigations coupled with quantum chemical calculations reveal the influence of various substitutions on the absorption spectra. These studies are crucial for designing materials with specific optical properties for applications in photonics and optoelectronics (S. Całus et al., 2006).

Synthesis and Biological Activity

Various derivatives of this compound have been synthesized and evaluated for their biological activities. Some of these derivatives exhibit promising antiamoebic activity, showcasing less IC(50) values than standard drugs like metronidazole, and are non-toxic to kidney epithelial cell lines. This highlights their potential in developing new therapeutics with specific antimicrobial properties (Asha Budakoti et al., 2008).

Molecular Sensors and Fluorescent Probes

The versatile nature of the this compound chromophore has been exploited in the design of molecular sensors and fluorescent probes. Through facile synthetic procedures, these chromophores have been integrated into various systems, exhibiting strong analyte-induced fluorescence enhancement and ratiometric dual emission. Such properties make them suitable for metal ion recognition and potential applications in bioimaging and diagnostics (K. Rurack et al., 2002).

Photophysical Properties and Fluorine Influence

The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline molecule significantly alters its photophysical properties, such as fluorescence quantum efficiency and HOMO-LUMO levels. These changes highlight the potential for tuning the basicity and fluorescence response of these compounds, which can be leveraged in the development of highly sensitive and selective fluorescent materials for various applications (P. Szlachcic & T. Uchacz, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(4-bromophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTHLEFUXPIWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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